Sissotrin

Descripción general

Descripción

Sissotrin is a flavonoid glycoside . It is found in various plant sources including Sophora japonica (Japanese pagoda tree) and Cicer arietinum (chickpea) .

Synthesis Analysis

The synthesis of this compound involves enzymatic glycosylation . The final STY of the this compound (Biochanin A 7-O-glucoside) measured was 0.26 g/L∙h∙g of the resin and the total turnover number (TTN) for UDP-glucose reached up to 8.2 .Molecular Structure Analysis

This compound has a molecular formula of C22H22O10 . Its average mass is 446.404 Da and its monoisotopic mass is 446.121307 Da .Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 754.9±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.7 mmHg at 25°C . It has 10 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .Aplicaciones Científicas De Investigación

Productos biotecnológicos e ingeniería de procesos

Sissotrin se ha utilizado en el campo de los productos biotecnológicos e ingeniería de procesos. Una cascada de glucosilación que consiste en glucosiltransferasa de Leloir y sintasa de sacarosa con un sistema de regeneración in situ de azúcares nucleótidos costosos y poco disponibles es una estrategia innovadora para la producción enzimática de glicoconjugados de productos naturales relevantes . La glucosilación semi-preparativa de Biochanina A isoflavona de baja solubilidad dio como resultado la producción de 73 mg de this compound (Biochanina A 7-O-glucósido) .

Plantas medicinales y fitoquímicos

En los últimos años, ha habido un creciente interés en el uso de plantas medicinales y fitoquímicos como posibles tratamientos para el acné vulgar . Esta condición, caracterizada por inflamación crónica, afecta principalmente a adolescentes y adultos jóvenes . Al aprovechar las propiedades terapéuticas de las plantas medicinales y los fitoquímicos, puede ser posible abordar el acné vulgar al tiempo que se minimiza la dependencia de los fármacos fuertes .

Propiedades antimicrobianas

This compound ha sido estudiado por sus propiedades antimicrobianas. En un estudio, se detectó un claro efecto antimicrobiano sinérgico entre el ZnO y el extracto biosurfactante en ausencia de ácido salicílico .

Propiedades antioxidantes

This compound también se ha estudiado por sus propiedades antioxidantes. El objetivo principal de este estudio fue evaluar las propiedades antimicrobianas, antioxidantes y antiinflamatorias de las plantas y sus constituyentes fitoquímicos en el tratamiento del acné vulgar leve .

Propiedades antiinflamatorias

This compound se ha estudiado por sus propiedades antiinflamatorias. El objetivo principal de este estudio fue evaluar las propiedades antimicrobianas, antioxidantes y antiinflamatorias de las plantas y sus constituyentes fitoquímicos en el tratamiento del acné vulgar leve .

Productos naturales y medicina alternativa

This compound también se está estudiando en el campo de los productos naturales y la medicina alternativa. Los hallazgos de esta revisión sugieren que las plantas medicinales y sus componentes fitoquímicos son prometedores como tratamientos para el acné vulgar leve . Sin embargo, es fundamental tener en cuenta que se necesitan más investigaciones que empleen evidencia de alta calidad y metodologías estandarizadas para corroborar su eficacia y perfiles de seguridad <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0

Direcciones Futuras

Sissotrin has been detected in chickpeas (Cicer arietinum), which could make it a potential biomarker for the consumption of these foods . Furthermore, a number of compounds were identified for the first time in the extract of A. malaccensis leaf, including this compound . This suggests that there is still much to explore about this compound and its potential applications.

Mecanismo De Acción

Target of Action

Sissotrin, also known as Biochanin A 7-glucoside, is a potent antimicrobial and antioxidant compound . It is active against yeasts and both Gram-positive and Gram-negative bacteria . The primary targets of this compound are these microbial cells, where it exerts its antimicrobial effects.

Mode of Action

It is known that this compound interacts with its microbial targets, leading to their inhibition . This interaction and the resulting changes contribute to its antimicrobial activity.

Pharmacokinetics

It is known that this compound is a derivative of genistein , which suggests that it may share similar pharmacokinetic properties. These properties can impact the bioavailability of this compound, influencing its effectiveness as an antimicrobial and antioxidant agent.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of microbial growth and the neutralization of free radicals . These effects contribute to its antimicrobial and antioxidant activities, respectively.

Análisis Bioquímico

Biochemical Properties

Sissotrin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, contributing to this compound’s antimicrobial and antioxidant properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These interactions are crucial for its antimicrobial and antioxidant activities .

Propiedades

IUPAC Name |

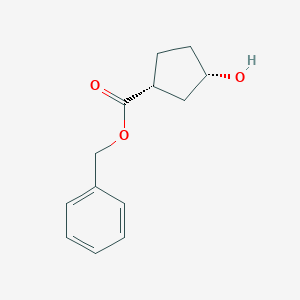

5-hydroxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)13-9-30-15-7-12(6-14(24)17(15)18(13)25)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3/t16-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEUICHQZGNOHD-RECXWPGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5928-26-7 | |

| Record name | Sissotrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5928-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sissotrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005928267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISSOTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F2SK16U1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2E)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B208902.png)

![(1S,12S)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaene-1,16-diol](/img/structure/B209176.png)

![17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B209329.png)

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B209544.png)